[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methanol
Overview
Description
[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methanol: is a chemical compound with the molecular formula C12H13ClFNO2 This compound features a pyrrolidine ring substituted with a chlorofluorobenzoyl group and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methanol typically involves the acylation of pyrrolidine derivatives with chlorofluorobenzoyl chloride. The reaction is carried out under controlled conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The intermediate product is then reduced to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: In biological research, this compound can be used to study the effects of chlorofluorobenzoyl derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be explored as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of [1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets. The chlorofluorobenzoyl group may interact with enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity to its targets, while the methanol moiety may influence its solubility and distribution within biological systems.
Comparison with Similar Compounds
5-Chloro-1,3-dimethyl-1H-pyrazol-4-ylmethanone: This compound shares the chlorofluorobenzoyl group but differs in the heterocyclic ring structure.
Pyrimidine Derivatives: These compounds also feature nitrogen-containing rings and are used in various pharmacological applications.
Uniqueness: The uniqueness of [1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methanol lies in its specific combination of functional groups and ring structures. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO2/c13-9-2-1-3-10(14)11(9)12(17)15-5-4-8(6-15)7-16/h1-3,8,16H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYIPMGQNFZULZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C(=O)C2=C(C=CC=C2Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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